(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide
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Overview
Description
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the triphenylphosphonium group makes this compound a useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve triphenylphosphine in an organic solvent.
Step 2: Add the benzyl halide (3-(Benzyloxy)-5-methoxybenzyl bromide) to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of various substituted phosphonium salts.
Scientific Research Applications
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide involves the interaction of the triphenylphosphonium group with various molecular targets. The phosphonium group can facilitate the transfer of functional groups, making it a valuable reagent in synthetic chemistry. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a methoxybenzyl group, used in drug discovery.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar structural features, used in crystallographic studies.
Methyl 4-(bromomethyl)-3-methoxybenzoate: A related compound used in organic synthesis.
Uniqueness
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where the formation of stable intermediates is crucial.
Properties
Molecular Formula |
C33H30BrO2P |
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Molecular Weight |
569.5 g/mol |
IUPAC Name |
(3-methoxy-5-phenylmethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30O2P.BrH/c1-34-29-22-28(23-30(24-29)35-25-27-14-6-2-7-15-27)26-36(31-16-8-3-9-17-31,32-18-10-4-11-19-32)33-20-12-5-13-21-33;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
InChI Key |
UBCKRIUHSAUOGF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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